molecular formula C27H24FN3O B10892796 [4-(2-Fluorophenyl)piperazin-1-yl][2-(2-methylphenyl)quinolin-4-yl]methanone

[4-(2-Fluorophenyl)piperazin-1-yl][2-(2-methylphenyl)quinolin-4-yl]methanone

Cat. No.: B10892796
M. Wt: 425.5 g/mol
InChI Key: FNXWMWNMZFJCGX-UHFFFAOYSA-N
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Description

[4-(2-Fluorophenyl)piperazino][2-(2-methylphenyl)-4-quinolyl]methanone is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a quinoline ring substituted with a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-fluorophenyl)piperazino][2-(2-methylphenyl)-4-quinolyl]methanone typically involves multi-step organic reactions. One common route includes:

    Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, the fluorophenyl group is introduced through nucleophilic substitution reactions.

    Quinoline Ring Synthesis: The quinoline ring is synthesized separately, often starting from aniline derivatives through cyclization reactions.

    Coupling Reaction: The final step involves coupling the fluorophenyl-piperazine intermediate with the methylphenyl-quinoline intermediate under specific conditions, such as the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-(2-fluorophenyl)piperazino][2-(2-methylphenyl)-4-quinolyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of neurology and oncology.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [4-(2-fluorophenyl)piperazino][2-(2-methylphenyl)-4-quinolyl]methanone is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluorophenyl and quinoline moieties may contribute to binding affinity and specificity, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(2-Fluorophenyl)piperazino][2-(2-methylphenyl)-4-quinolyl]methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a fluorophenyl group and a quinoline ring is relatively rare, providing opportunities for novel interactions and applications.

Properties

Molecular Formula

C27H24FN3O

Molecular Weight

425.5 g/mol

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-[2-(2-methylphenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C27H24FN3O/c1-19-8-2-3-9-20(19)25-18-22(21-10-4-6-12-24(21)29-25)27(32)31-16-14-30(15-17-31)26-13-7-5-11-23(26)28/h2-13,18H,14-17H2,1H3

InChI Key

FNXWMWNMZFJCGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=CC=C5F

Origin of Product

United States

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